molecular formula C13H11BrN2O2S B11545535 N'-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide

N'-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide

Cat. No. B11545535
M. Wt: 339.21 g/mol
InChI Key: QICUSYMYGJLBHJ-OVCLIPMQSA-N
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Description

N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C11H9BrN2OS2. It is known for its unique structure, which includes a brominated thiophene ring and a phenoxyacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-phenoxyacetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Scientific Research Applications

N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide is unique due to its combination of a brominated thiophene ring and a phenoxyacetohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C13H11BrN2O2S/c14-12-7-6-11(19-12)8-15-16-13(17)9-18-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/b15-8+

InChI Key

QICUSYMYGJLBHJ-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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